Metopimazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Serotonin Receptor Interactions

Metopimazine acts on multiple serotonin receptors:

- 5-HT2A receptor agonist: This means it mimics the effects of serotonin at this receptor. The 5-HT2A receptor is involved in various functions, including cognition, hallucinations, and vasoconstriction (narrowing of blood vessels) [Source: Santa Cruz Biotechnology ()].

- 5-HT7 receptor agonist: Similar to the 5-HT2A receptor, metopimazine activates the 5-HT7 receptor. The function of this receptor is still being explored, but it is believed to play a role in learning and memory [Source: Santa Cruz Biotechnology ()].

- 5-HT3 receptor antagonist: In contrast to its agonist effects on other receptors, metopimazine blocks the 5-HT3 receptor. This receptor is associated with nausea and vomiting, making metopimazine a potential target for antiemetic (anti-nausea) drug development [Source: Santa Cruz Biotechnology ()].

These diverse receptor interactions allow researchers to investigate the role of serotonin in various areas:

- Cardiovascular system: The 5-HT2A receptor activation by metopimazine can influence blood vessel constriction, potentially affecting blood pressure regulation [Source: Santa Cruz Biotechnology ()].

- Sleep regulation: The role of serotonin in sleep is complex, and metopimazine's interaction with different serotonin receptors might help elucidate its involvement in sleep mechanisms [Source: Santa Cruz Biotechnology ()].

- Physiological processes: By affecting various serotonin receptors, metopimazine can be a tool to understand how serotonin signaling influences different physiological functions in the body.

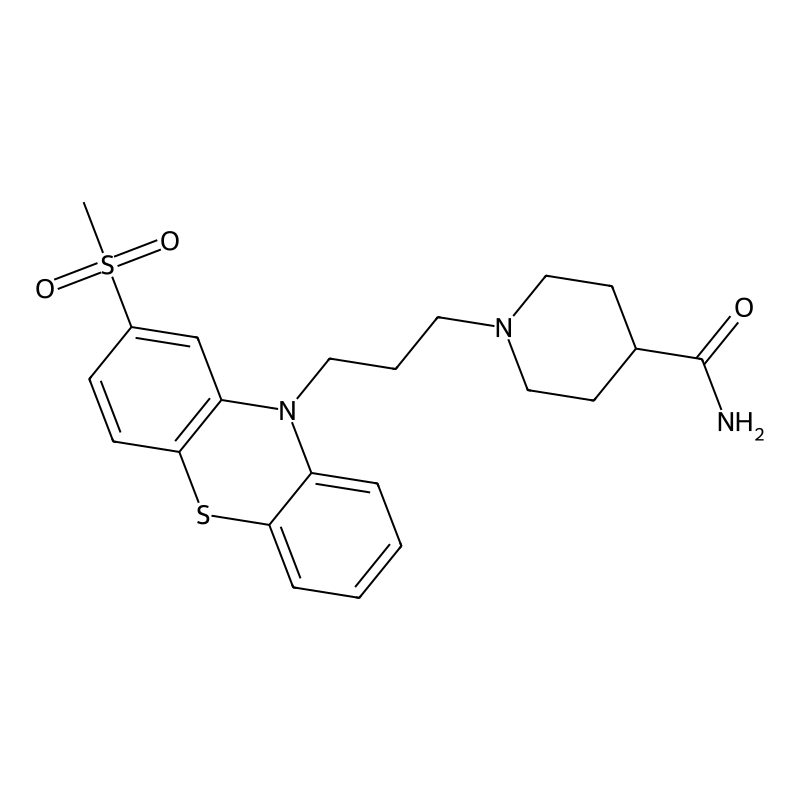

Metopimazine is an antiemetic medication belonging to the phenothiazine group, primarily used to treat nausea and vomiting. It is marketed under various brand names, including Vogalen and Vogalene, and is available in Europe, Canada, and South America. Recently, metopimazine has been repurposed for potential use in treating gastroparesis in the United States. The chemical structure of metopimazine is represented by the formula C₃₂H₂₇N₃O₃S₂, with a molar mass of 445.60 g/mol .

Metopimazine exhibits multiple pharmacological activities, including antidopaminergic, antihistamine, and anticholinergic effects. It selectively antagonizes dopamine D₂ and D₃ receptors, which is believed to underlie its antiemetic properties. Unlike some other antiemetics, metopimazine does not easily cross the blood-brain barrier, which contributes to its peripheral selectivity and potentially favorable side effect profile compared to drugs like metoclopramide .

Metopimazine acts primarily as a dopamine D2 receptor antagonist [, ]. The D2 receptors are located in the area postrema, a brainstem structure involved in nausea and vomiting control []. By blocking these receptors, Metopimazine disrupts the dopamine signaling pathway that can trigger nausea and vomiting.

- Toxicity: Studies suggest a relatively low toxicity profile compared to other phenothiazines []. However, side effects like drowsiness, dry mouth, and movement disorders can occur [].

- Flammability: No data publicly available on flammability.

- Reactivity: No significant reactivity concerns documented in scientific literature.

The synthesis of metopimazine involves several key reactions:

- Protection of 2-Methylthiophenothiazine: This compound is treated with sodium amide and acetic anhydride to yield 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone.

- Oxidation: The resulting compound undergoes oxidation with peracid, preferentially affecting the alkyl thioether to produce a sulfone.

- Hydrolysis: Hydrolysis of the acetate leads to the formation of 2-(methylsulfonyl)-10H-phenothiazine.

- Alkylation: This compound is alkylated with 1-Bromo-3-chloropropane to yield 10-(3-chloropropyl)-2-methylsulfonylphenothiazine.

- Final Alkylation: The final step involves alkylation with piperidine-4-carboxamide (isonipecotamide) to produce metopimazine .

Metopimazine's biological activity is primarily attributed to its action as a dopamine receptor antagonist. Its selective antagonism at dopamine D₂ and D₃ receptors is crucial for its antiemetic effects, particularly in the chemoreceptor trigger zone of the central nervous system. Additionally, metopimazine exhibits antihistaminic and anticholinergic properties, which may contribute to its effectiveness against nausea and vomiting .

The pharmacokinetics of metopimazine indicate that it reaches maximum plasma concentration approximately 60 minutes after oral administration, with a half-life of about two hours. Its bioavailability is relatively low, reported at under 20% for a 10 mg dose .

Metopimazine is primarily used as an antiemetic for managing nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and postoperative nausea. Its potential application in treating gastroparesis highlights its versatility in gastrointestinal disorders . Additionally, due to its favorable cardiovascular profile compared to similar compounds, it may be considered for broader therapeutic uses.

Metopimazine has been studied for its interactions with other medications and receptors. Notably, it does not significantly interact with serotonin 5-HT₃ or 5-HT₄ receptors, which distinguishes it from other antiemetics like metoclopramide that can affect serotonin pathways . This selectivity may reduce the risk of certain side effects commonly associated with medications that influence serotonin activity.

Several compounds share structural or functional similarities with metopimazine. Here are some notable examples:

| Compound | Class | Key Characteristics | Unique Features |

|---|---|---|---|

| Metoclopramide | Phenothiazine | Dopamine D₂ receptor antagonist | Interacts with serotonin receptors |

| Domperidone | Benzamide | Dopamine D₂ receptor antagonist | Does not cross blood-brain barrier; hERG inhibition |

| Chlorpromazine | Phenothiazine | Antipsychotic; broad-spectrum dopamine antagonist | More central nervous system effects |

| Prochlorperazine | Phenothiazine | Antiemetic; dopamine D₂ receptor antagonist | More sedative effects due to central activity |

Metopimazine's uniqueness lies in its peripheral selectivity due to limited penetration across the blood-brain barrier while maintaining effective antiemetic properties through selective dopamine receptor antagonism without significant interaction with serotonin receptors .

The development of analytical methods for metopimazine quantification has been significantly enhanced through the implementation of Quality by Design principles, representing a systematic, science-based approach to method development [1]. The Quality by Design approach fundamentally transforms traditional one-factor-at-a-time optimization strategies into comprehensive multivariate experimental designs that provide deeper understanding of method performance characteristics and establish robust analytical procedures.

Design of Experiments Framework

The application of Box-Behnken Design has proven particularly effective for metopimazine high performance liquid chromatography method optimization [1]. This three-level factorial design enables systematic evaluation of multiple critical method parameters simultaneously while minimizing the total number of experimental runs required. The experimental design typically incorporates three independent variables: mobile phase composition ratio, buffer pH, and flow rate, with responses including retention time, peak symmetry, and number of theoretical plates [1].

The Box-Behnken experimental matrix consists of thirteen carefully selected experimental conditions that provide comprehensive coverage of the design space [1]. Each experimental run generates multiple response measurements that are subsequently analyzed using advanced statistical software to identify optimal operating conditions. The design space approach allows for the identification of acceptable operating ranges rather than fixed point conditions, thereby enhancing method robustness and flexibility during routine implementation.

Critical Method Parameters

Mobile Phase Optimization: The systematic evaluation of mobile phase composition represents a cornerstone of the Quality by Design approach for metopimazine analysis [1]. Investigations have demonstrated that methanol-water binary systems provide optimal chromatographic performance when pH is carefully controlled. The optimized mobile phase composition of methanol:water (45:55 volume/volume) with pH maintained at 3.5 provides excellent peak shape and resolution characteristics [1].

Flow Rate Considerations: Flow rate optimization through the Box-Behnken design reveals significant impacts on both retention time and theoretical plate count [1]. The optimal flow rate of 1.0 milliliter per minute represents a compromise between analysis time and chromatographic efficiency, ensuring adequate separation while maintaining reasonable run times for routine analysis applications.

pH Control: Buffer pH emerges as a critical parameter affecting both retention behavior and peak symmetry for metopimazine, a weakly basic phenothiazine compound [1]. The acidic conditions (pH 3.5) promote protonation of the basic nitrogen centers, enhancing interaction with the reversed-phase stationary phase and improving peak shape characteristics.

Response Surface Methodology

The implementation of response surface methodology enables comprehensive visualization of the relationship between method parameters and analytical responses [1]. Contour plots and three-dimensional response surfaces provide graphical representation of optimal operating regions, facilitating method transfer and troubleshooting activities. The mathematical models generated through this approach enable prediction of method performance under various operating conditions, supporting both method validation and lifecycle management activities.

Mobile Phase Composition and Chromatographic Behavior

The chromatographic behavior of metopimazine is fundamentally influenced by its chemical structure as a phenothiazine derivative containing a tricyclic aromatic system with nitrogen and sulfur heteroatoms [2] [3]. This structural complexity necessitates careful optimization of mobile phase composition to achieve optimal separation characteristics and analytical performance.

Reversed-Phase Chromatographic Behavior

Metopimazine exhibits typical reversed-phase chromatographic behavior due to its lipophilic phenothiazine core structure and moderate basicity (pKa approximately 9.1) [2] [3]. The compound demonstrates strong retention on octadecylsilane stationary phases under aqueous mobile phase conditions, with retention being modulated by organic modifier concentration and pH adjustment [1] [4].

Retention Mechanism: The primary retention mechanism involves hydrophobic interactions between the phenothiazine ring system and the octadecylsilane stationary phase [5]. Secondary interactions include hydrogen bonding through the carboxamide functionality and electrostatic interactions involving the protonated piperidine nitrogen under acidic conditions [1]. These multiple interaction modes contribute to the excellent selectivity observed for metopimazine separation from potential interferents.

pH Effects: Mobile phase pH exerts profound influence on metopimazine retention and peak shape characteristics [1] [6]. Under acidic conditions (pH 3.5), the piperidine nitrogen becomes protonated, reducing hydrophobic interactions while enhancing ion-exchange type interactions with residual silanol groups on the stationary phase. This protonation state also improves peak symmetry by minimizing secondary interactions that can lead to peak tailing.

Organic Modifier Selection

Methanol vs. Acetonitrile: Comparative studies of organic modifiers reveal significant differences in selectivity and efficiency for phenothiazine compounds [7] [6] [8]. Methanol-based mobile phases generally provide enhanced selectivity for phenothiazine structural analogs compared to acetonitrile systems, attributed to differences in solvation mechanisms and hydrogen bonding capacity [8]. For metopimazine specifically, methanol provides superior peak shape and improved method robustness compared to acetonitrile-based systems [1].

Gradient vs. Isocratic Elution: While gradient elution systems offer advantages for multi-component separations, isocratic conditions prove optimal for metopimazine quantification applications [1]. The isocratic approach simplifies method validation requirements, enhances method robustness, and provides more consistent retention time precision for quantitative applications.

Buffer System Considerations

The selection of appropriate buffer systems is critical for maintaining consistent chromatographic performance across different analytical batches [1] [6]. Phosphate buffers at pH 3.5 provide excellent buffering capacity in the optimal pH range for metopimazine analysis while maintaining compatibility with mass spectrometric detection systems when required [1].

Buffer Concentration Effects: Buffer concentration optimization reveals that moderate concentrations (10-50 millimolar) provide optimal performance, balancing pH control requirements with column longevity considerations [1]. Higher buffer concentrations can lead to increased column back-pressure and potential ion-pairing effects that may compromise method reproducibility.

Validation Parameters (Linearity, Limit of Detection, Limit of Quantification)

The validation of analytical methods for metopimazine quantification must comply with established International Conference on Harmonization guidelines, ensuring that developed methods are suitable for their intended analytical purpose [9] [10]. Comprehensive validation studies demonstrate method performance across key analytical figures of merit including linearity, detection limits, quantification limits, accuracy, and precision.

Linearity Assessment

Concentration Range: High performance liquid chromatography methods for metopimazine demonstrate excellent linearity across the concentration range of 2-12 micrograms per milliliter, with correlation coefficients consistently exceeding 0.9998 [1]. This linear range encompasses both the expected analytical concentrations for pharmaceutical formulations and provides adequate margin for method robustness assessment.

Statistical Evaluation: Linearity assessment employs rigorous statistical evaluation including regression analysis, residual plot examination, and assessment of departure from linearity [11] [9]. The slope of 1795.7 and y-intercept of 226.33 obtained for the optimized method indicate excellent proportionality between concentration and detector response [1]. Residual analysis confirms homoscedasticity across the analytical range, supporting the validity of linear regression modeling.

Calibration Model Performance: The demonstrated linearity enables the use of simple linear calibration models for routine quantitative analysis, simplifying data processing requirements and reducing potential sources of analytical error [11]. The high correlation coefficient (r² = 0.9998) provides confidence in the quantitative reliability of the analytical method [1].

Limit of Detection Determination

Methodology: Detection limit determination for metopimazine employs multiple approaches to ensure comprehensive characterization of method sensitivity [12] [13]. The signal-to-noise ratio approach, blank-based calculations, and calibration curve extrapolation methods provide complementary estimates of detection capability.

Spectrophotometric Methods: Differential spectrophotometric methods for metopimazine achieve detection limits through sulfoxide derivative formation, with calculated limits of detection based on three times the standard deviation of blank measurements [14] [15]. The sulfoxide derivative approach enhances selectivity by eliminating interferences from degradation products and excipients.

Voltammetric Approaches: Differential pulse voltammetric methods demonstrate exceptional sensitivity with detection limits of 0.1 microgram per milliliter [16] [17]. The electrochemical approach provides orthogonal detection capability and enhanced selectivity through potential-dependent measurements.

Limit of Quantification Establishment

ICH Guidelines Compliance: Quantification limit determination follows International Conference on Harmonization Q2(R1) recommendations, establishing the lowest concentration at which quantitative measurements can be made with acceptable accuracy and precision [9] [10]. The criterion of ten times the standard deviation of blank measurements provides conservative estimates suitable for regulatory submissions.

Method-Specific Requirements: High performance liquid chromatography methods typically establish quantification limits based on signal-to-noise ratios of 10:1, ensuring adequate precision for quantitative measurements [1]. Spectrophotometric methods using sulfoxide derivatization achieve quantification limits of 2.8 micrograms per milliliter [14] [15].

Precision at Quantification Limit: Validation studies demonstrate that analytical precision at the quantification limit meets International Conference on Harmonization requirements, with relative standard deviation values below 20 percent [9]. This performance characteristic ensures reliable quantitative measurements at low analyte concentrations relevant for impurity determination and trace analysis applications.

Accuracy and Precision Validation

Recovery Studies: Accuracy determination employs standard addition methodology across multiple concentration levels, demonstrating recovery percentages ranging from 99.98 to 100.69 percent for high performance liquid chromatography methods [1]. These recovery values fall within the acceptable range of 98-102 percent specified in International Conference on Harmonization guidelines [9].

Precision Assessment: Method precision evaluation encompasses repeatability, intermediate precision, and reproducibility studies as specified in regulatory guidelines [9] [18]. Relative standard deviation values consistently below 2.0 percent demonstrate excellent method precision across multiple analytical sessions and different analysts [1].

System Suitability Integration: Validation parameters are integrated into comprehensive system suitability testing protocols that ensure continued method performance during routine application [19] [20]. System suitability parameters including theoretical plate count, asymmetry factor, and relative standard deviation of replicate injections provide real-time method performance monitoring.

Comparative Analysis of Spectrophotometric vs. Chromatographic Techniques

The analytical determination of metopimazine can be accomplished through multiple instrumental approaches, each offering distinct advantages and limitations for specific analytical applications [1] [14] [15]. Comprehensive comparison of spectrophotometric and chromatographic techniques reveals complementary capabilities that can be leveraged for different analytical scenarios.

Spectrophotometric Approaches

Direct Spectrophotometric Methods: Traditional ultraviolet-visible spectrophotometric methods for metopimazine analysis are limited by the compound's moderate molar absorptivity and potential interferences from pharmaceutical excipients [14]. Direct measurements typically require relatively high analyte concentrations and provide limited selectivity for pharmaceutical formulation analysis.

Derivative Spectrophotometric Techniques: The development of sulfoxide derivative spectrophotometric methods represents a significant advancement in metopimazine analysis sensitivity and selectivity [14] [15]. Formation of the sulfoxide derivative through reaction with potassium caroate (Oxone) provides enhanced molar absorptivity (ε = 4.5 × 10³ liter per mole per centimeter) at 355 nanometers and improved selectivity against degradation products [14] [15].

Method Performance Characteristics: Spectrophotometric methods using sulfoxide derivatization demonstrate excellent analytical performance with linear ranges extending from 0.9 to 30.0 micrograms per milliliter and quantification limits of 2.8 micrograms per milliliter [14] [15]. Recovery studies yield values between 99.33 and 100.72 percent with relative standard deviation values of 1.21 to 1.38 percent, meeting International Conference on Harmonization validation requirements [14] [15].

Operational Advantages: Spectrophotometric methods offer several operational advantages including rapid analysis times, minimal sample preparation requirements, low equipment costs, and simplified method development procedures [14] [15]. These characteristics make spectrophotometric approaches particularly attractive for routine quality control applications and resource-limited analytical laboratories.

Chromatographic Methodologies

High Performance Liquid Chromatography Capabilities: Reversed-phase high performance liquid chromatography methods provide superior selectivity and versatility for metopimazine analysis, enabling separation from structurally related compounds and pharmaceutical excipients [1] [4]. The chromatographic approach facilitates stability-indicating method development and multi-component analysis capabilities essential for comprehensive pharmaceutical analysis.

Quality by Design Implementation: The application of Quality by Design principles to high performance liquid chromatography method development provides enhanced method understanding and robustness compared to traditional optimization approaches [1] [21] [22]. Box-Behnken experimental design enables systematic optimization of multiple method parameters while establishing design space boundaries for robust method operation.

Analytical Performance: Optimized high performance liquid chromatography methods demonstrate exceptional analytical performance with correlation coefficients exceeding 0.9998, recovery values of 99.98 percent, and relative standard deviation values below 2.0 percent [1]. Theoretical plate counts exceeding 2800 and asymmetry factors between 1.15 and 1.21 indicate excellent chromatographic efficiency and peak shape characteristics [1].

Advanced Detection Capabilities: High performance liquid chromatography methods can be coupled with various detection systems including ultraviolet-visible, fluorescence, and mass spectrometric detectors [1] [23] [24]. This flexibility enables method adaptation for specific analytical requirements and provides opportunities for enhanced selectivity and sensitivity when needed.

Comparative Evaluation Matrix

Analytical Throughput: Spectrophotometric methods generally provide faster analysis times due to minimal sample preparation requirements and direct measurement capabilities [14] [15]. High performance liquid chromatography methods require longer analysis times (6-10 minutes) due to chromatographic separation requirements but provide enhanced information content through retention time identification [1].

Selectivity Considerations: Chromatographic methods offer superior selectivity through physical separation of analytes from potential interferents, making them more suitable for complex pharmaceutical formulations and stability studies [1] [25]. Spectrophotometric methods rely on chemical selectivity through derivative formation, which may be insufficient for some analytical applications [14] [15].

Method Development Complexity: Spectrophotometric method development is generally simpler and faster due to fewer optimization parameters [14] [15]. Chromatographic method development requires systematic optimization of multiple parameters but benefits from Quality by Design approaches that provide enhanced method understanding [1] [21].

Equipment and Cost Considerations: Spectrophotometric methods require less expensive instrumentation and have lower operational costs compared to high performance liquid chromatography systems [14] [15]. However, the superior analytical capabilities of chromatographic methods may justify higher costs for applications requiring enhanced selectivity and method versatility [1].

Regulatory Acceptance: Both spectrophotometric and chromatographic methods can achieve regulatory acceptance when properly validated according to International Conference on Harmonization guidelines [9] [10]. Chromatographic methods may have advantages for stability-indicating applications and methods requiring demonstration of peak purity [1] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 13 of 14 companies with hazard statement code(s):;

H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

A04 - Antiemetics and antinauseants

A04A - Antiemetics and antinauseants

A04AD - Other antiemetics

A04AD05 - Metopimazine

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Mallet E, Bounoure F, Skiba M, Saussereau E, Goullé JP, Castanet M. Pharmacokinetic study of metopimazine by oral route in children. Pharmacol Res Perspect. 2015 Jun;3(3):e00130. doi: 10.1002/prp2.130. Epub 2015 Jun 1. PubMed PMID: 26171218; PubMed Central PMCID: PMC4492748.

3: Roussel V, Tritz T, Souty C, Turbelin C, Arena C, Lambert B, Lillo-Lelouët A, Kernéis S, Blanchon T, Hanslik T. Estimating the excess of inappropriate prescriptions of anti-dopaminergic anti-emetics during acute gastroenteritis epidemics in France. Pharmacoepidemiol Drug Saf. 2013 Oct;22(10):1080-5. doi: 10.1002/pds.3486. Epub 2013 Aug 12. PubMed PMID: 23935001.

4: Hubert-Roux M, Bounoure F, Skiba M, Bozec P, Churlaud F, Lange CM. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. J Mass Spectrom. 2010 Oct;45(10):1121-9. doi: 10.1002/jms.1790. PubMed PMID: 20690157.

5: Naguib IA, Abdelkawy M. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Eur J Med Chem. 2010 Sep;45(9):3719-25. doi: 10.1016/j.ejmech.2010.05.021. Epub 2010 May 15. PubMed PMID: 20538381.

6: Kilgore KH, Hill JE, Powell JF, Watson CA, Yanong RP. Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. J Aquat Anim Health. 2009 Sep;21(3):133-9. doi: 10.1577/H08-030.1. PubMed PMID: 20043397.

7: Dupuis LL, Nathan PC. Optimizing emetic control in children receiving antineoplastic therapy: beyond the guidelines. Paediatr Drugs. 2010;12(1):51-61. doi: 10.2165/11316190-000000000-00000. Review. PubMed PMID: 20034341.

8: Ellebaek E, Herrstedt J. Optimizing antiemetic therapy in multiple-day and multiple cycles of chemotherapy. Curr Opin Support Palliat Care. 2008 Mar;2(1):28-34. doi: 10.1097/SPC.0b013e3282f44a75. Review. PubMed PMID: 18685391.

9: Bounoure F, Lahiani Skiba M, Besnard M, Arnaud P, Mallet E, Skiba M. Effect of iontophoresis and penetration enhancers on transdermal absorption of metopimazine. J Dermatol Sci. 2008 Dec;52(3):170-7. doi: 10.1016/j.jdermsci.2008.06.009. Epub 2008 Aug 3. PubMed PMID: 18678472.

10: Frédéric B, Malika LS, Marie H, Eric M, Philippe A, Mohamed S. Percutaneous absorption of metopimazine and effect of cyclodextrins. Drug Dev Ind Pharm. 2008 May;34(5):478-84. doi: 10.1080/03639040701743873 . PubMed PMID: 18473229.

11: Valeyre P, Favier R, Adam M, Quinet B, Grimprel E, Parez N. [Tolerance and efficacy of mefloquine as the first line treatment of uncomplicated P. falciparum malaria in children]. Pathol Biol (Paris). 2008 Feb;56(1):21-8. doi: 10.1016/j.patbio.2007.09.003. Epub 2008 Jan 4. French. PubMed PMID: 18178023.

12: Jolliet P, Nion S, Allain-Veyrac G, Tilloy-Fenart L, Vanuxeem D, Berezowski V, Cecchelli R. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood-brain barrier. Pharmacol Res. 2007 Jul;56(1):11-7. Epub 2006 Dec 19. PubMed PMID: 17572097.

13: Gazy AA, Hassan EM, Abdel-Hay MH, Belal TS. Differential pulse cathodic voltammetric determination of floctafenine and metopimazine. J Pharm Biomed Anal. 2007 Mar 12;43(4):1535-9. Epub 2006 Dec 11. PubMed PMID: 17161576.

14: Herrstedt J, Sigsgaard TC, Nielsen HA, Handberg J, Langer SW, Ottesen S, Dombernowsky P. Randomized, double-blind trial comparing the antiemetic effect of tropisetron plus metopimazine with tropisetron plus placebo in patients receiving multiple cycles of multiple-day cisplatin-based chemotherapy. Support Care Cancer. 2007 Apr;15(4):417-26. Epub 2006 Nov 9. PubMed PMID: 17093916.

15: Khamales S, Bethune-Volters A, Chidiac J, Bensaoula O, Delgado A, Di Palma M. A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis. Anticancer Drugs. 2006 Feb;17(2):217-24. Erratum in: Anticancer Drugs. 2006 Jun;17(5):599. Khamales, Slimane [added]. PubMed PMID: 16428941.

16: Bloch J, Rixe O, Meric JB, Delgado A, Khayat D. Comparison of the efficacy and safety of combinations of metopimazine or ondansetron with methylprednisolone in the prevention of delayed emesis in patients receiving chemotherapy. Curr Med Res Opin. 2005 Nov;21(11):1763-71. PubMed PMID: 16307696.

17: Nathan PC, Tomlinson G, Dupuis LL, Greenberg ML, Ota S, Bartels U, Feldman BM. A pilot study of ondansetron plus metopimazine vs. ondansetron monotherapy in children receiving highly emetogenic chemotherapy: a Bayesian randomized serial N-of-1 trials design. Support Care Cancer. 2006 Mar;14(3):268-76. Epub 2005 Jul 29. PubMed PMID: 16052316.

18: Dupuis LL, Nathan PC. Options for the prevention and management of acute chemotherapy-induced nausea and vomiting in children. Paediatr Drugs. 2003;5(9):597-613. Review. PubMed PMID: 12956617.

19: Sigsgaard T, Herrstedt J, Handberg J, Kjaer M, Dombernowsky P. Ondansetron plus metopimazine compared with ondansetron plus metopimazine plus prednisolone as antiemetic prophylaxis in patients receiving multiple cycles of moderately emetogenic chemotherapy. J Clin Oncol. 2001 Apr 1;19(7):2091-7. PubMed PMID: 11283143.

20: Sigsgaard T, Herrstedt J, Christensen P, Andersen O, Dombernowsky P. Antiemetic efficacy of combination therapy with granisetron plus prednisolone plus the dopamine D2 antagonist metopimazine during multiple cycles of moderately emetogenic chemotherapy in patients refractory to previous antiemetic therapy. Support Care Cancer. 2000 May;8(3):233-7. PubMed PMID: 10789966.